(2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide
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Overview
Description
(2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the pyridine ring: This step involves the chlorination of pyridine to introduce the chlorine atom at the 6-position.
Amidation reaction: The chloropyridine derivative is then reacted with an appropriate amine to form the formamido group.
Formation of the pentanamide backbone:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
(2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide: shares structural similarities with other chloropyridine derivatives and formamido compounds.
Other similar compounds: include (2S,3S)-2-[(6-bromopyridin-3-yl)formamido]-N,N,3-trimethylpentanamide and (2S,3S)-2-[(6-fluoropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
6-chloro-N-[(2S,3S)-1-(dimethylamino)-3-methyl-1-oxopentan-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-5-9(2)12(14(20)18(3)4)17-13(19)10-6-7-11(15)16-8-10/h6-9,12H,5H2,1-4H3,(H,17,19)/t9-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTQEDYVSZAFNW-CABZTGNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(C)C)NC(=O)C1=CN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)C)NC(=O)C1=CN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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